5-O-Demethylnobiletin
Overview
Description
Demethylnobiletin is a polymethoxyflavone primarily found in citrus fruits. It has garnered significant attention due to its various health-promoting properties, including antioxidant, anti-inflammatory, and anticancer activities .
Scientific Research Applications
Chemistry: It is used as a precursor for synthesizing other bioactive flavonoids.
Biology: It has been shown to modulate key signaling pathways involved in cell proliferation and apoptosis.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
Target of Action
Demethylnobiletin (5DN) is a polymethoxyflavone primarily found in citrus fruits . It has been shown to interact with several targets, including the JAK2/STAT3, caspase-dependent apoptosis, ROS-AKT/mTOR, MAPK, and PKA-CREB signaling pathways . These pathways play crucial roles in cellular processes such as inflammation, apoptosis, autophagy, and melanogenesis .
Mode of Action
5DN exerts its effects by regulating these signaling pathways. It inhibits the JAK2/STAT3, ROS-AKT/mTOR, and MAPK pathways, thereby exerting anti-inflammatory effects, promoting apoptosis and autophagy, and inducing melanogenesis . Furthermore, it triggers G0/G1 phase arrest and apoptosis by downregulating Cyclin D1 and CDK6 expression levels .
Biochemical Pathways
The biochemical pathways affected by 5DN include the JAK2/STAT3, caspase-dependent apoptosis, ROS-AKT/mTOR, MAPK, and PKA-CREB signaling pathways . These pathways are involved in a variety of cellular processes, including inflammation, apoptosis, autophagy, and melanogenesis . By regulating these pathways, 5DN can exert broad pharmacological activities.
Pharmacokinetics
5DN has low aqueous solubility and low bioavailability due to its high hydrophobicity and the presence of multiple methoxy groups . Pharmacokinetic studies have revealed that the metabolites of 5DN are mainly 5,3’-didemethylnobiletin (M1); 5,4’-didemethylnobiletin (M2) and 5,3’,4’-tridemethylnobiletin (M3), in either glucuronide-conjugated or monomeric form . These metabolites, especially M1, possess better activity than 5DN for the treatment of cancer .
Result of Action
The molecular and cellular effects of 5DN’s action include anti-inflammatory effects, promotion of apoptosis and autophagy, induction of melanogenesis, and inhibition of cell proliferation . It also causes significant cell cycle arrest and cellular apoptosis, and profoundly modulates multiple proteins associated with cell proliferation and cell death .
Safety and Hazards
Future Directions
Demethylnobiletin has shown potential for treating diseases such as cancer, inflammation-related diseases, rheumatoid arthritis, and neurodegenerative diseases . Future research could focus on the formulation development and application of nanotechnology for Demethylnobiletin, thereby enhancing its utility in the treatment of various diseases .
Biochemical Analysis
Biochemical Properties
Demethylnobiletin interacts with several enzymes, proteins, and other biomolecules. It has been found to inhibit human colon cancer cell growth by inducing G0/G1 cell cycle arrest and apoptosis . It also modulates key signaling proteins related to the regulation of the cell cycle and apoptosis .
Cellular Effects
Demethylnobiletin has a variety of biological functions in the nervous system, such as inhibiting the expression of inflammatory factors, reducing the neurotoxic response, improving the antioxidant capacity, promoting the survival of nerve cells, promoting axon growth, reducing blood‒brain barrier permeability, reducing brain oedema, promoting cAMP response element binding protein expression, improving memory, and promoting mild depolarization of nerve cell mitochondria to improve antioxidative stress capacity .
Molecular Mechanism
Demethylnobiletin exerts its effects at the molecular level through various mechanisms. It triggers G0/G1 phase arrest and apoptosis by inhibiting the ERK1/2, AKT, and STAT3 signaling pathways . It also regulates the JAK2/STAT3, caspase-dependent apoptosis, ROS-AKT/mTOR, MAPK, and PKA-CREB signaling pathways .
Temporal Effects in Laboratory Settings
The effects of Demethylnobiletin have been observed over time in laboratory settings. It has been shown to significantly inhibit lung carcinogenesis in mice, and these chemopreventive effects could be attributed to its metabolites that showed potent anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Demethylnobiletin can be synthesized through the demethylation of nobiletin. This process involves the use of reagents such as boron tribromide or aluminum chloride under controlled conditions . The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent degradation of the product .
Industrial Production Methods
Industrial production of demethylnobiletin involves the extraction of nobiletin from citrus peels followed by its chemical modification. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Demethylnobiletin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which have been studied for their enhanced biological activities .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O8/c1-23-12-7-6-10(8-14(12)24-2)13-9-11(21)15-16(22)18(25-3)20(27-5)19(26-4)17(15)28-13/h6-9,22H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFJNFPSMUCECH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176134 | |
Record name | 5-Demethylnobiletin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Demethylnobiletin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037571 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2174-59-6 | |
Record name | 5-Demethylnobiletin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2174-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Demethylnobiletin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002174596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Demethylnobiletin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-O-DESMETHYLNOBILETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGE0V42MOT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Demethylnobiletin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037571 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
145 - 146 °C | |
Record name | Demethylnobiletin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037571 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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